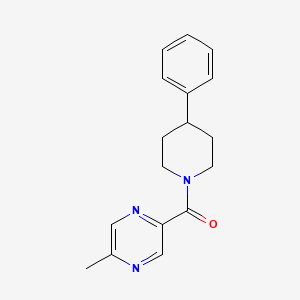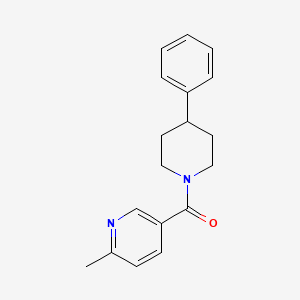
(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPMP and belongs to the class of piperidine derivatives. MPMP has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. MPMP has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPMP has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. MPMP has also been shown to reduce the levels of oxidative stress markers and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPMP in lab experiments is its high potency and selectivity. MPMP has been shown to have a low toxicity profile, making it a safe compound for use in preclinical studies. However, one of the limitations of using MPMP in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of MPMP. One potential area of focus is the development of novel drug formulations that can improve the solubility and bioavailability of MPMP. Another area of focus is the investigation of the potential use of MPMP in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of MPMP and its potential side effects.
Synthesemethoden
The synthesis of MPMP involves the reaction of 4-phenylpiperidine with 5-methylpyrazine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MPMP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. MPMP has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
IUPAC Name |
(5-methylpyrazin-2-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-11-19-16(12-18-13)17(21)20-9-7-15(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSRHRVWHAICKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-1-[(4-tert-butylphenyl)methylamino]propan-2-ol](/img/structure/B7498971.png)

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)



![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![3-[5-methyl-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrazol-1-yl]-1H-pyridazin-6-one](/img/structure/B7499077.png)